molecular formula C10H9Br B8762778 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE

1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE

Cat. No.: B8762778
M. Wt: 209.08 g/mol
InChI Key: GNUBIJVVEUBMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is a chemical compound with the molecular formula C10H9Br. It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a benzene ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE typically involves the bromination of propynyl benzene derivatives. One common method includes the reaction of 4-methylphenylacetylene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 1-(3-Amino-prop-1-ynyl)-4-methyl-benzene.

    Oxidation: 1-(3-Oxo-prop-1-ynyl)-4-methyl-benzene.

    Reduction: 1-(3-Propyl)-4-methyl-benzene.

Scientific Research Applications

1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE involves its interaction with specific molecular targets. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Bromo-prop-1-ynyl)-3-methyl-benzene
  • 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene
  • 1-(3-Bromo-prop-1-ynyl)-2-fluoro-benzene

Comparison: 1-(3-BROMO-1-PROPYN-1-YL)-4-METHYL-BENZENE is unique due to the presence of a methyl group at the para position of the benzene ring. This structural feature can influence its reactivity and properties compared to similar compounds with different substituents. For instance, the presence of a methoxy group in 1-(3-Bromo-prop-1-ynyl)-4-methoxy-benzene can enhance its electron-donating ability, affecting its chemical behavior .

Properties

Molecular Formula

C10H9Br

Molecular Weight

209.08 g/mol

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-methylbenzene

InChI

InChI=1S/C10H9Br/c1-9-4-6-10(7-5-9)3-2-8-11/h4-7H,8H2,1H3

InChI Key

GNUBIJVVEUBMRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCBr

Origin of Product

United States

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